![molecular formula C26H44N2O4 B14344723 2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) CAS No. 104360-60-3](/img/structure/B14344723.png)
2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) core linked to two N-octylacetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) typically involves the reaction of 1,2-phenylenebis(oxy) with N-octylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.
化学反应分析
Types of Reactions
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism by which 2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide)
- 2,2’-[1,2-Phenylenebis(oxy)]diacetamide
- Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-
Uniqueness
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
104360-60-3 |
|---|---|
分子式 |
C26H44N2O4 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
N-octyl-2-[2-[2-(octylamino)-2-oxoethoxy]phenoxy]acetamide |
InChI |
InChI=1S/C26H44N2O4/c1-3-5-7-9-11-15-19-27-25(29)21-31-23-17-13-14-18-24(23)32-22-26(30)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-22H2,1-2H3,(H,27,29)(H,28,30) |
InChI 键 |
ORFBOOMIPWVUCX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC(=O)COC1=CC=CC=C1OCC(=O)NCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
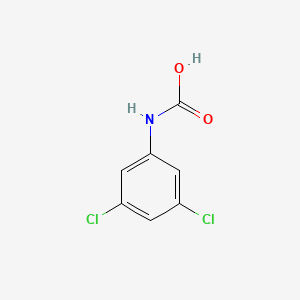
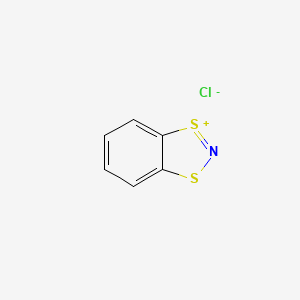
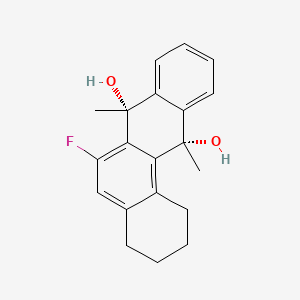
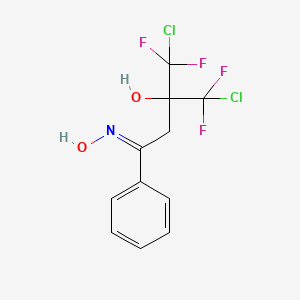
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
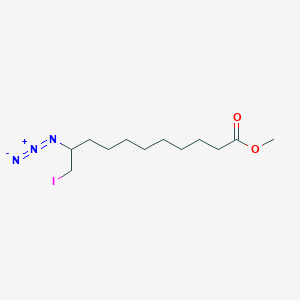

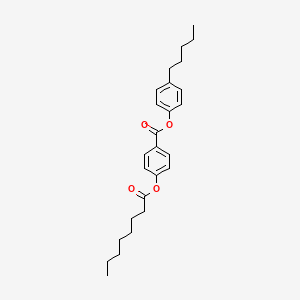
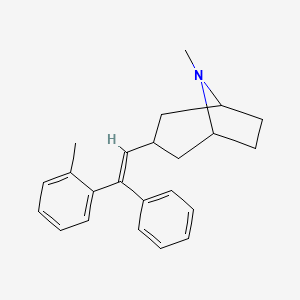
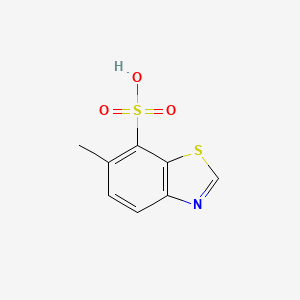
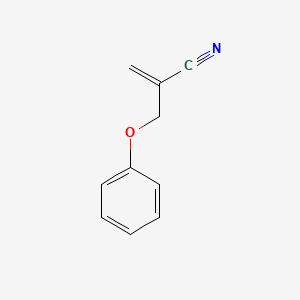

silane](/img/structure/B14344715.png)
